Pramiracetam hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pramiracetamhydrochlorid ist ein Nootropikum, das zur Racetam-Familie von Medikamenten gehört. Es ist ein synthetisches Derivat von Piracetam, dem ersten im Labor hergestellten Nootropikum, aber deutlich potenter. Pramiracetamhydrochlorid ist bekannt für seine kognitionsfördernden Eigenschaften, insbesondere für die Verbesserung des Gedächtnisses und der allgemeinen Kognition. Es wird unter verschiedenen Markennamen vertrieben, darunter Pramistar, Neupramir und Remen, und wird zur Behandlung von Gedächtnis- und Aufmerksamkeitsdefiziten bei älteren Menschen mit neurodegenerativen und vaskulären Demenzen eingesetzt .

Vorbereitungsmethoden

Die Herstellung von Pramiracetamhydrochlorid umfasst mehrere Synthesewege und Reaktionsbedingungen. Ein gängiges Verfahren beinhaltet die Kondensationsreaktion von Pyrrolidon-Ethylacetat mit N,N-Diisopropylethylendiamin. Der Prozess beinhaltet Lösen, Filtern, Wiederauflösen, Extrahieren, Rückflussieren, Einfrieren und Absaugen, um hochreines Pramiracetamhydrochlorid zu erhalten . Dieses Verfahren eignet sich aufgrund seiner Einfachheit, Sicherheit und Wirtschaftlichkeit für die industrielle Großproduktion .

Analyse Chemischer Reaktionen

Pramiracetamhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen mit Pramiracetamhydrochlorid werden ebenfalls nicht umfassend untersucht.

Substitution: Substitutionsreaktionen sind häufiger, bei denen Pramiracetamhydrochlorid mit verschiedenen Reagenzien reagieren kann, um verschiedene Derivate zu bilden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Reaktion mit Chloacetylchlorid und N,N-Diisopropylethylendiamin in einem Zweiphasensystem aus Toluol und Wasser zu Zwischenverbindungen führen, die weiterverarbeitet werden, um Pramiracetamhydrochlorid zu erhalten .

Wissenschaftliche Forschungsanwendungen

Pramiracetamhydrochlorid hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Racetam-Derivaten verwendet.

Medizin: Es wird in der klinischen Forschung zur Behandlung kognitiver Beeinträchtigungen im Zusammenhang mit Alzheimer-Krankheit, traumatischen Hirnverletzungen und anderen neurologischen Erkrankungen eingesetzt

Wirkmechanismus

Der primäre Wirkmechanismus von Pramiracetamhydrochlorid beinhaltet die Steigerung der Aufnahme von Cholin mit hoher Affinität im Hippocampus . Cholin ist ein Vorläufer von Acetylcholin, einem Neurotransmitter, der an kognitiven Prozessen wie Lernen, Gedächtnis und Konzentration beteiligt ist . Durch die Stimulation der Cholinaufnahme moduliert Pramiracetamhydrochlorid indirekt die Acetylcholinausschüttung und erhöht die Aktivität im Hippocampus . Zusätzlich kann Pramiracetamhydrochlorid andere Neurotransmitter beeinflussen, darunter Dopamin und Serotonin, was zu seinen kognitionsfördernden Wirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Pramiracetam hydrochloride has been investigated for its efficacy in several clinical contexts:

Cognitive Disorders

Pramiracetam has been studied for its effectiveness in treating cognitive deficits associated with aging and neurodegenerative diseases.

- Study Findings : A placebo-controlled study demonstrated significant improvements in memory performance, particularly delayed recall, among young males with cognitive impairments after administration of 400 mg of Pramiracetam three times daily over a period .

- Long-term Effects : Benefits were maintained during an 18-month open-label extension study, indicating its potential for long-term cognitive enhancement .

Traumatic Brain Injury

Research indicates that Pramiracetam may aid recovery in individuals who have sustained brain injuries.

- Case Study : In a small clinical trial involving patients with cognitive issues following head trauma, participants showed improved cognitive function after treatment with Pramiracetam, highlighting its role as a therapeutic agent in post-injury recovery .

Neurodegenerative Diseases

Pramiracetam is marketed under the brand name Pramistar for treating memory and attention deficits due to neurodegenerative conditions.

- Target Population : It is particularly aimed at elderly patients suffering from vascular dementia and other degenerative brain disorders .

- Clinical Trials : Various trials have indicated that Pramiracetam can improve cognitive function in these populations, although results have varied across studies .

Table 1: Summary of Clinical Studies on Pramiracetam

| Study Type | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Placebo-Controlled Trial | Young males with brain injury | 400 mg TID | 18 months | Significant memory improvement |

| Open-label Extension Study | Brain injury survivors | 400 mg TID | 1 month follow-up | Sustained cognitive enhancement |

| Vascular Dementia Patients | Elderly with cognitive decline | Variable | Not specified | Improved attention and memory |

Safety and Side Effects

Pramiracetam is generally well-tolerated, but some adverse effects have been reported:

Wirkmechanismus

The primary mechanism of action of pramiracetam hydrochloride involves the enhancement of high-affinity choline uptake in the hippocampus . Choline is a precursor of acetylcholine, a neurotransmitter involved in cognitive processes such as learning, memory, and concentration . By stimulating choline uptake, this compound indirectly modulates acetylcholine release and increases activity in the hippocampus . Additionally, this compound may influence other neurotransmitters, including dopamine and serotonin, contributing to its cognitive-enhancing effects .

Vergleich Mit ähnlichen Verbindungen

Pramiracetamhydrochlorid wird mit anderen Racetam-Derivaten verglichen, darunter:

Oxiracetam: Bekannt für seine stimulierenden Wirkungen und die Kognitionsförderung, insbesondere bei Gedächtnis und Lernen.

Phenylpiracetam: Ein starkes Racetam-Derivat mit stimulierenden und kognitionsfördernden Eigenschaften, das oft wegen seiner schnellen Wirkung eingesetzt wird.

Pramiracetamhydrochlorid ist aufgrund seiner hohen Potenz und seines spezifischen Wirkmechanismus, der die Steigerung der Cholinaufnahme beinhaltet, einzigartig . Es ist besonders effektiv bei der Verbesserung des Gedächtnisses und der allgemeinen Kognition, was es zu einer beliebten Wahl unter Nootropikum-Benutzern macht .

Biologische Aktivität

Pramiracetam hydrochloride is a nootropic compound belonging to the racetam family, known for its cognitive-enhancing properties. This article delves into its biological activity, mechanisms of action, clinical studies, and potential therapeutic applications.

- IUPAC Name : N-[(2S)-2-(diisopropylamino)-1-oxo-1-pyrrolidinyl]acetamide

- Molecular Formula : C₁₄H₂₇N₃O₂

- Molar Mass : 269.39 g/mol

Pramiracetam's mechanism is not fully understood; however, several studies suggest it enhances cognitive functions through various pathways:

- Nitric Oxide Synthase (NOS) Activity : Research indicates that pramiracetam administration increases NOS activity in the brain, particularly in cortical regions. A study demonstrated a 20% increase in NOS activity at a dose of 300 mg/kg in rats, which may correlate with enhanced learning and memory capabilities .

- Neurotransmitter Modulation : Pramiracetam influences neurotransmitter systems, including cholinergic and glutamatergic pathways. It is believed to enhance the density and function of postsynaptic receptors without exhibiting high affinity for specific receptors .

- Membrane Fluidity : The compound interacts with neuronal membranes, promoting fluidity and stability. This interaction is thought to facilitate better neurotransmission and neuroplasticity, potentially counteracting neurodegenerative processes .

Efficacy in Cognitive Improvement

-

Memory Enhancement in Brain Injury :

- A double-blind placebo-controlled study assessed pramiracetam's efficacy in young males with cognitive impairments post-brain injury. Subjects receiving 400 mg three times daily showed significant improvements in memory performance, particularly in delayed recall tasks compared to the placebo group .

- Scopolamine-Induced Amnesia :

- Long-Term Effects :

Comparative Analysis with Other Nootropics

| Compound | Mechanism of Action | Cognitive Effects | Clinical Use |

|---|---|---|---|

| Pramiracetam | Increases NOS activity; modulates neurotransmitters | Enhances memory and learning | Cognitive deficits from injury |

| Piracetam | Modulates membrane fluidity; enhances receptor density | Improves memory; neuroprotective | Dementia; cognitive decline |

| Aniracetam | Increases AMPA receptor activity | Enhances learning and memory | Cognitive enhancement |

Case Studies and Observations

- Cognitive Recovery Post-Stroke : Clinical trials have explored pramiracetam's role as an adjunct therapy for patients recovering from strokes or traumatic brain injuries. Results indicate improved cognitive recovery when combined with standard rehabilitation protocols .

- Dementia Treatment Trials : Small-scale trials conducted in Eastern Europe have evaluated pramiracetam's effectiveness in patients with vascular dementia. While results were mixed, some studies reported cognitive improvements over short-term treatment periods .

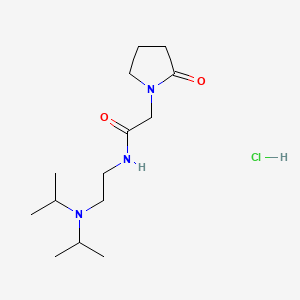

Eigenschaften

CAS-Nummer |

75733-50-5 |

|---|---|

Molekularformel |

C14H28ClN3O2 |

Molekulargewicht |

305.84 g/mol |

IUPAC-Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C14H27N3O2.ClH/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H |

InChI-Schlüssel |

SVIFGEVWHFNGCZ-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl |

Kanonische SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl |

Key on ui other cas no. |

75733-50-5 |

Synonyme |

N-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide pramiracetam pramiracetam hydrochloride pramiracetam sulfate Pramista |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.